![molecular formula C20H20N4O2S B2926841 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902579-39-9](/img/no-structure.png)
4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains an indole and a quinazoline group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it might involve the coupling of an appropriate indole derivative with a quinazoline derivative. A common method for the synthesis of amides (which this compound is) is through the use of N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The indole moiety is known to undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Quinazoline Derivatives :
- A study by Sahu et al. (2008) explored the synthesis of quinazoline derivatives and their biological activities. These compounds, including the one of interest, were investigated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Some derivatives showed significant analgesic and anti-inflammatory activities, as well as antihelmintic activity against certain worms (Sahu et al., 2008).
Pharmacological Study of Mannich Bases with Ibuprofen Moiety :
- Research by Sujith et al. (2009) focused on synthesizing a series of Mannich bases that incorporated ibuprofen and studied their anti-inflammatory, analgesic, antibacterial, and antifungal activities. Some of these bases containing morpholino and N-methylpiperazino residues were found to be effective anti-inflammatory and analgesic agents (Sujith et al., 2009).
Antimicrobial Agents from Quinazolines :
- Desai et al. (2007) synthesized new quinazolines and screened them for antibacterial and antifungal activities. These compounds showed varying degrees of effectiveness against different bacterial and fungal strains (Desai et al., 2007).
Role of Reaction Media in Organic Synthesis and Pharmaceutical Research :
- Berber (2022) highlighted the importance of the reaction medium in the synthesis of thiazole compounds, which are closely related to quinazolines. This study provides insights into the synthesis processes that are crucial for developing pharmaceutical agents (Berber, 2022).
Antiproliferative and Antimicrobial Properties of Schiff Bases :
- Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds for their DNA protective abilities, antimicrobial activity, and cytotoxicity against cancer cell lines. Some compounds demonstrated significant activities, highlighting the potential of such compounds in cancer research (Gür et al., 2020).
Wirkmechanismus
Target of Action
The compound “4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, potentially affecting the viral life cycle . .
Result of Action
The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. Given the broad-spectrum biological activities of indole derivatives , the results of their action can be diverse.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione' involves the reaction of 2-amino-3-methoxybenzoic acid with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one to form 4-{[2-(2-amino-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione, which is then reacted with indole-3-carboxaldehyde to yield the final product.", "Starting Materials": ["2-amino-3-methoxybenzoic acid", "2-chloro-6,7-dimethoxyquinazoline-4(3H)-one", "indole-3-carboxaldehyde"], "Reaction": ["Step 1: 2-amino-3-methoxybenzoic acid is reacted with thionyl chloride to form 2-chloro-3-methoxybenzoic acid.", "Step 2: 2-chloro-3-methoxybenzoic acid is reacted with phosphorus pentachloride to form 2-chloro-3-methoxybenzoyl chloride.", "Step 3: 2-chloro-3-methoxybenzoyl chloride is reacted with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one in the presence of triethylamine to form 4-{[2-(2-chloro-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione.", "Step 4: 4-{[2-(2-chloro-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione is reacted with indole-3-carboxaldehyde in the presence of sodium triacetoxyborohydride to yield the final product, 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione."] } | |
CAS-Nummer |
902579-39-9 |
Molekularformel |
C20H20N4O2S |
Molekulargewicht |
380.47 |
IUPAC-Name |
4-[2-(1H-indol-3-yl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C20H20N4O2S/c1-25-17-9-14-16(10-18(17)26-2)23-20(27)24-19(14)21-8-7-12-11-22-15-6-4-3-5-13(12)15/h3-6,9-11,22H,7-8H2,1-2H3,(H2,21,23,24,27) |
InChI-Schlüssel |
IJIDVADVFRBDLW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CNC4=CC=CC=C43)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2926759.png)
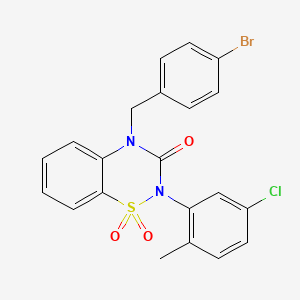
![2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2926762.png)
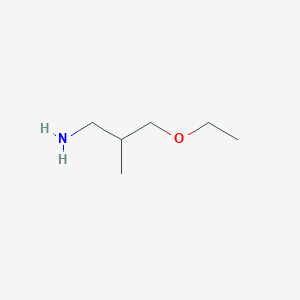
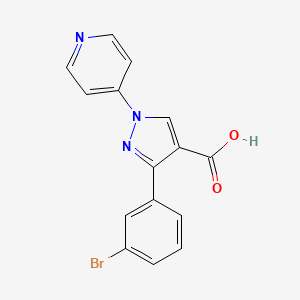
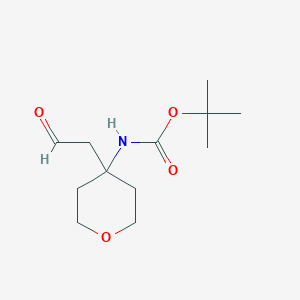
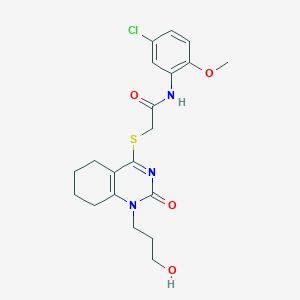
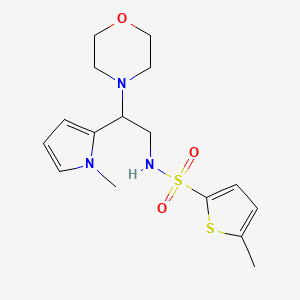

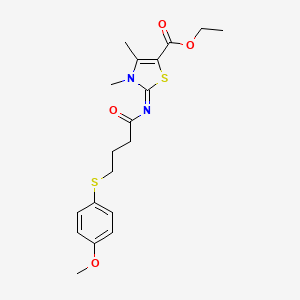
![Tert-butyl 2-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid](/img/structure/B2926778.png)
![5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2926779.png)

